molecular formula C18H17ClN4O2 B1199519 3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride CAS No. 77469-70-6

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

Cat. No.: B1199519
CAS No.: 77469-70-6
M. Wt: 356.8 g/mol
InChI Key: KEPPWDGMQPJACF-UHFFFAOYSA-N
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Description

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride is a complex organic compound that combines several functional groups, including benzimidazole, hydroxyphenyl, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The hydroxyphenyl group is introduced via electrophilic substitution reactions, often using phenolic compounds as starting materials . The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the benzimidazole ring produces dihydrobenzimidazole compounds .

Scientific Research Applications

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

CAS No.

77469-70-6

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C18H16N4O2.ClH/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11;/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24);1H

InChI Key

KEPPWDGMQPJACF-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O.Cl

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O.Cl

Synonyms

UD CG 212 Cl
UD-CG-212-Cl
UDCG 212
UDCG-212

Origin of Product

United States

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